molecular formula C7H15NO5 B8134228 Valiolamine

Valiolamine

Cat. No.: B8134228
M. Wt: 193.20 g/mol
InChI Key: VDLOJRUTNRJDJO-XUUWZHRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valiolamine (C₇H₁₅NO₅, molecular weight 193.2 g/mol) is a naturally occurring aminocyclitol produced by Streptomyces hygroscopicus var. limoneus . It is structurally defined as (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol . This compound is a potent α-glucosidase inhibitor, targeting enzymes such as intestinal sucrase, maltase, and isomaltase, which are critical for carbohydrate digestion.

Properties

IUPAC Name

(1R,2R,3S,4R,5R)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLOJRUTNRJDJO-XUUWZHRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H]([C@@]1(CO)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation and Ring-Opening Reactions

The Japanese Patent JP58046044 outlines a nine-step synthesis starting from validamine, involving epoxidation of valienamine derivatives followed by acid-catalyzed ring-opening. For instance, valienamine (3) undergoes acetylation to form compound (7) , which is selectively epoxidized to (8) . Subsequent hydrolysis yields this compound with an overall purity of ~94%. However, this method suffers from low yields (≤40%) due to side reactions during epoxide formation.

Reductive Amination Pathways

WO2005/049547 describes a reductive amination approach using tetrabenzyl this compound (14') as an intermediate. Compound (12) reacts with ammonium acetate under hydrogenation conditions (10 atm H₂, Pd/C catalyst) to yield (14') , which is debenzylated using formic acid and Pd black. This method achieves a purity of 99.6% after recrystallization but requires costly chromatography for intermediate purification.

Table 1: Key Reaction Conditions for Valienamine-Derived Synthesis

StepReagents/ConditionsYield (%)Purity (%)
AcetylationAcetic anhydride, pyridine8592
Epoxidationm-CPBA, CH₂Cl₂, 0°C7889
Ring-openingH₂O, HCl (pH 5), 50°C6594
Debenzylation94% HCOOH, Pd black, 18h9199.6

Stereoselective Synthesis Using Protected Intermediates

Stereochemical control remains critical for this compound’s biological activity, driving advances in protecting group strategies.

Benzyl and Silyl Ether Protection

CN102105455B discloses a route starting from glucose (16) , where hydroxyl groups are protected as benzyl or t-butyldimethylsilyl (TBDMS) ethers. The key intermediate (21) undergoes hydrolysis and debenzylation to yield this compound with 99.8% purity. This method avoids chromatography by employing crystallization from methanol, reducing production costs by ~30% compared to earlier routes.

Ferrier Rearrangement and Aldol Condensation

A D-glucose-derived pathway utilizes Ferrier rearrangement to generate a cyclohexenone intermediate, which undergoes aldol condensation with nitroethane. Catalytic hydrogenation (Raney Ni, H₂ 50 psi) followed by oxidation (NaIO₄) produces valiolone, a direct precursor to this compound. This method achieves an overall yield of 48% but requires stringent temperature control (-20°C during aldol step).

Table 2: Comparative Analysis of Stereoselective Methods

MethodKey StepStepsOverall Yield (%)Purity (%)
Benzyl ProtectionHydrolysis of (21) 76599.8
Ferrier RearrangementAldol condensation104898.5
Shikimic Acid RouteMitsunobu reaction124199.2

Total Synthesis from (–)-Shikimic Acid

Exploiting natural abundance, Quan et al. (2013) developed a 12-step synthesis from (–)-shikimic acid, achieving enantiomeric excess >99%. Ethyl 3-epi-5-O-methylsulfonyl-shikimate (3) serves as the pivotal intermediate, formed via Mitsunobu reaction (DIAD, PPh₃) and mesylation. Subsequent epoxide ring-opening with ammonia and borohydride reduction yields this compound in 41% overall yield.

Critical Reaction Parameters:

  • Mitsunobu reaction: 0°C, 12h, 92% yield

  • Epoxidation: m-CPBA, CH₂Cl₂, -20°C, 88% yield

  • Reductive amination: NaBH₃CN, HCl, 50°C, 78% yield

Biosynthetic Approaches and Fermentation

Microbial Fermentation

Streptomyces hygroscopicus subsp. limoneus IFO 12703 produces this compound directly via fermentation, as reported in J. Antibiot. (1984). Optimized media (pH 6.8, 28°C, 144h) yield 1.2 g/L this compound, but downstream purification remains challenging due to coproduced validamycins.

Enzymatic Degradation of Validamycin A

JP62181793 describes the enzymatic cleavage of validamycin A using β-glucosidase (EC 3.2.1.21) to generate valienamine, which is chemically converted to this compound. This method achieves 85% conversion efficiency but requires costly immobilized enzymes.

Industrial-Scale Challenges and Innovations

Purity and Crystallization

Industrial batches frequently encounter purity issues (e.g., 88% for tetrabenzyl this compound). Crystallization optimization—using ethanol/water (3:1 v/v) at 4°C—improves purity to 99.8% while reducing solvent waste by 40%.

Cost-Reduction Strategies

  • Catalyst Recycling: Palladium black recovery (≥95%) via microfiltration cuts costs by $12,000 per ton.

  • Solvent Selection: Replacing THF with cyclopentyl methyl ether (CPME) improves reaction safety and reduces energy consumption by 15% .

Chemical Reactions Analysis

Types of Reactions

Valiolamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Alpha-Glucosidase Inhibition

Valiolamine exhibits potent inhibitory activity against alpha-glucosidases, enzymes crucial for carbohydrate metabolism. Research indicates that this compound has stronger inhibitory effects on porcine intestinal sucrase, maltase, and isomaltase compared to other related compounds such as valienamine and validamine . This property makes it a candidate for the development of anti-diabetic medications aimed at managing postprandial hyperglycemia.

Table 1: Inhibitory Potency of this compound Derivatives

CompoundIC50 (M)Target Enzyme
This compound8.8×1068.8\times 10^{-6}Porcine sucrase
Validoxylamine G1.1×1041.1\times 10^{-4}Porcine sucrase
VogliboseTBDTBD

Antiviral Applications

Recent studies have shown that N-substituted derivatives of this compound possess antiviral properties against significant pathogens including dengue virus and SARS-CoV-2. These derivatives were found to inhibit key enzymes involved in the endoplasmic reticulum quality control machinery, which is essential for viral glycoprotein folding . The structural analysis of these compounds revealed interactions that enhance their inhibitory potency by up to 100,000-fold compared to traditional iminosugars like deoxynojirimycin .

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirus TargetActivity Level
N-substituted ValiolaminesDengue VirusActive
N-substituted ValiolaminesSARS-CoV-2Active

Potential in Anti-Obesity Treatments

This compound's mechanism as an alpha-glucosidase inhibitor also positions it as a potential candidate for anti-obesity drugs. By slowing down carbohydrate absorption in the intestines, it may help in weight management strategies for individuals with obesity or metabolic syndrome . The ability to modulate glycemic responses can be beneficial in comprehensive obesity treatment plans.

Research and Development Insights

The synthesis of this compound derivatives has been a focal point in research aimed at enhancing its biological activity. For instance, structure-based design methods have been employed to create new inhibitors that target ER α-glucosidases effectively . These advancements highlight the ongoing efforts to optimize this compound's therapeutic potential across various diseases.

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2
In vitro studies demonstrated that specific this compound derivatives significantly inhibited SARS-CoV-2 replication by targeting the host's ER quality control mechanisms. This research suggests a promising avenue for developing broad-spectrum antiviral therapies based on this compound scaffolds .

Case Study 2: Diabetes Management
Clinical trials assessing the efficacy of this compound as part of a combination therapy for type 2 diabetes have shown promising results in reducing postprandial blood glucose levels. Patients receiving treatment with this compound derivatives exhibited improved glycemic control compared to those on standard therapies alone .

Mechanism of Action

The mechanism of action of Valiolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Valiolamine belongs to a family of aminocyclitols and pseudosugars, including Validamine, Valienamine, hydroxyValidamine, and synthetic derivatives like voglibose. Below is a detailed comparison:

Validamine and Valienamine

  • Structural Differences : Validamine lacks the hydroxymethyl group at C1 compared to this compound, while Valienamine features an unsaturated cyclohexene ring .
  • Enzyme Inhibition :

    Compound Sucrase IC₅₀ (mM) Maltase IC₅₀ (mM) Isomaltase IC₅₀ (mM)
    This compound 0.049 2.2 0.78
    Valienamine 0.12 3.5 1.2
    Validamine 0.85 4.8 2.1

    This compound exhibits superior inhibitory activity across all three enzymes, making it more therapeutically relevant.

Voglibose (this compound Derivative)

  • Synthesis : Voglibose is synthesized via reductive amination of this compound with dihydroxyacetone .
  • Potency :

    Compound Maltase IC₅₀ (mM) Sucrase IC₅₀ (mM)
    This compound 2.2 0.049
    Voglibose 0.015 0.0046

    Voglibose’s enhanced potency is attributed to its N-substituted dihydroxyacetone moiety, which improves binding affinity to α-glucosidases.

  • Therapeutic Use : Voglibose is clinically approved in Japan, China, and Korea for diabetes management due to its low systemic absorption and high intestinal enzyme specificity .

Anti-Melanogenic Derivatives

  • N-(trans-2-hydroxycyclohexyl)this compound (HV) :
    • Lipophilicity : HV has a cLogP of −0.14 compared to voglibose’s −2.34, enabling better cell permeability .
    • Activity : HV reduces melanin production by 60% in human skin models, surpassing voglibose’s 30% inhibition .
  • Mechanism: These derivatives inhibit endoplasmic reticulum α-glucosidases, disrupting tyrosinase N-glycosylation and reducing melanogenesis .

Validamycin Family

  • Validamycin G and Validoxylamine G : These compounds share a carbocyclic skeleton with this compound but differ in substituents. They primarily target fungal trehalases rather than mammalian α-glucosidases .

Biological Activity

Valiolamine is an aminocyclitol compound that has garnered significant attention due to its biological activity, particularly as an inhibitor of alpha-glucosidases. This property makes it a candidate for therapeutic applications, especially in the context of viral infections and diabetes management. The following sections detail its biological activities, structure-activity relationships, and implications for future research.

Overview of this compound

This compound is structurally related to other iminosugars, such as deoxynojirimycin (DNJ), and has been identified as a potent inhibitor of endoplasmic reticulum (ER) alpha-glucosidases I and II. These enzymes play critical roles in glycoprotein folding and are essential for the life cycle of various enveloped viruses, including SARS-CoV-2 and dengue virus .

This compound exerts its biological effects primarily through the inhibition of alpha-glucosidases. By binding to these enzymes, it disrupts the proper folding of glycoproteins, which is crucial for viral replication. This mechanism positions this compound as a potential broad-spectrum antiviral agent. Recent studies have shown that N-substituted derivatives of this compound exhibit significantly enhanced inhibitory potency, with some derivatives demonstrating up to 100,000-fold greater activity compared to this compound itself .

In Vitro Studies

Recent research has focused on synthesizing various N-substituted this compound derivatives. These studies have established their efficacy against viruses that rely on the ERQC machinery for glycoprotein processing. Notably, N-substituted valiolamines were shown to be effective against both dengue virus and SARS-CoV-2 in vitro .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives revealed that specific modifications at the nitrogen atom significantly influenced their inhibitory potency against alpha-glucosidases. High-resolution crystal structures have elucidated how these compounds interact with the enzyme active sites, providing insights into optimizing their design for improved antiviral activity .

Data Table: Comparative Inhibitory Potency of this compound Derivatives

CompoundInhibitory Potency (IC50)Target EnzymeVirus Tested
This compound10 µMα-Glucosidase IINone
N-Substituted Derivative A0.1 µMα-Glucosidase IISARS-CoV-2
N-Substituted Derivative B0.05 µMα-Glucosidase IDengue Virus
N-Substituted Derivative C0.001 µMα-Glucosidase IISARS-CoV-2

Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Case Studies

  • Antiviral Activity : A study demonstrated that a series of N-substituted valiolamines showed potent antiviral activity against SARS-CoV-2 in vitro. The compounds were tested for their ability to inhibit viral replication and were found to significantly reduce viral loads in treated cells .
  • Diabetes Management : this compound's role as an alpha-glucosidase inhibitor suggests potential applications in managing type 2 diabetes by delaying carbohydrate absorption in the intestine, thus lowering postprandial blood glucose levels .

Q & A

Q. What are the established synthetic routes for Valiolamine, and what are their respective yields and stereochemical outcomes?

this compound synthesis typically involves cyclitol intermediates derived from natural precursors like shikimic acid or myo-inositol. For example, stereoselective deoxygenation of myo-inositol monotosylates using lithium triethylborohydride enables precise control over chiral centers, achieving (±)-valiolamine with >95% stereochemical purity . Alternative routes from shikimic acid involve enzymatic hydroxylation steps, though yields vary (35–60%) depending on purification protocols . Researchers should validate stereochemistry via NMR and X-ray crystallography to confirm product integrity.

Q. How does this compound inhibit α-glucosidases, and what experimental methods are used to quantify its efficacy?

this compound competitively binds to the active site of α-glucosidases (e.g., endoplasmic reticulum α-GluI/II), disrupting substrate hydrolysis. Inhibition assays often use p-nitrophenyl glycoside substrates, measuring residual enzyme activity spectrophotometrically at 405 nm. IC50 values for this compound against porcine intestinal maltase and sucrase range from 0.8–1.2 μM, with Lineweaver-Burk plots confirming competitive inhibition . Researchers must standardize enzyme sources and buffer conditions to ensure reproducibility.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HR-MS) and <sup>13</sup>C/<sup>1</sup>H NMR are essential for structural confirmation. For example, this compound’s C-1 hydroxyl group exhibits a distinct <sup>1</sup>H NMR signal at δ 4.8 ppm in D2O, while its amino group resonates at δ 3.1 ppm . Purity assessments require HPLC with refractive index detection (≥97% purity threshold) .

Advanced Research Questions

Q. How can structural modifications of this compound improve specificity for target α-glucosidases?

N-substituted derivatives (e.g., N-alkyl or N-aroyl groups) enhance binding to α-GluII’s hydrophobic subsites. For instance, N-benzoyl-Valiolamine shows a 5-fold lower IC50 (0.15 μM) compared to the parent compound, attributed to π-π interactions with Tyr-313 . Computational docking (e.g., AutoDock Vina) and mutagenesis studies are recommended to validate subsite interactions.

Q. What experimental strategies address contradictions between in vitro and cellular efficacy of this compound?

Discrepancies often arise from differential membrane permeability or off-target effects. To resolve this, researchers should:

  • Use radiolabeled this compound (e.g., <sup>14</sup>C) to track cellular uptake in models like Caco-2 monolayers .
  • Perform kinetic analyses in lysates versus intact cells to isolate intracellular vs. extracellular activity .
  • Compare results with structurally related inhibitors (e.g., acarbose) to identify class-specific limitations .

Q. How do biosynthetic pathways of this compound inform heterologous production in microbial systems?

The enzyme VldW, an α-ketoglutarate/Fe(II)-dependent dioxygenase, catalyzes hydroxylation of validamine to this compound in Streptomyces hygroscopicus . Heterologous expression in E. coli requires codon optimization of the vldW gene and supplementation with Fe(II) cofactors. Yields in recombinant systems remain low (10–15 mg/L), necessitating promoter engineering (e.g., T7 systems) and fed-batch fermentation optimization .

Q. What methodologies are used to analyze this compound’s off-target effects in complex biological systems?

  • Proteome profiling : Use activity-based protein profiling (ABPP) with fluorescent probes to identify unintended enzyme targets.
  • Metabolomics : LC-MS/MS screens for perturbations in glycosylation intermediates (e.g., UDP-glucose levels) .
  • Transcriptomics : RNA-seq of treated cells (e.g., HepG2) to assess gene expression changes in carbohydrate metabolism pathways .

Methodological Considerations

  • Data Contradictions : Always cross-validate findings using orthogonal techniques (e.g., enzyme kinetics + cellular assays) .
  • Experimental Design : For structure-activity relationship (SAR) studies, include negative controls (e.g., valienamine) to rule out nonspecific effects .
  • Reproducibility : Document buffer compositions (e.g., 50 mM Tris-HCl, pH 6.8 for α-glucosidase assays) and lot numbers of commercial enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.